Sodium 2-chloro-4-phenylphenate, also known as sodium 2-chloro-4-phenylphenol, is an organic compound with the molecular formula and a molecular weight of approximately 226.634 g/mol. It is a sodium salt derived from 2-chloro-4-phenylphenol, which is characterized by the presence of a chlorine atom and a phenyl group attached to a biphenyl structure. This compound exhibits notable antimicrobial properties and is used in various industrial and scientific applications, particularly as a disinfectant and biocide in agricultural settings .
Sodium 2-chloro-4-phenylphenate is classified under the category of chlorinated phenols. It is primarily sourced from chemical synthesis processes involving the chlorination of phenolic compounds. The compound is recognized for its utility in both industrial applications and scientific research, particularly in microbiology and material sciences. The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is sodium 2-chloro-4-phenylphenolate .
The synthesis of sodium 2-chloro-4-phenylphenate can be achieved through several methods, including:
The synthesis typically requires careful control of temperature and reaction time to optimize yield and minimize by-products. For instance, reactions are often conducted at elevated temperatures (around 147°C) to facilitate the formation of intermediates .
The molecular structure of sodium 2-chloro-4-phenylphenate features a biphenyl backbone with a chlorine substituent at the para position relative to one of the phenolic hydroxyl groups. This structure contributes to its chemical reactivity and biological activity.
Sodium 2-chloro-4-phenylphenate participates in several chemical reactions:
The mechanism of action for sodium 2-chloro-4-phenylphenate, particularly in its antimicrobial applications, involves disrupting microbial cell membranes and inhibiting essential cellular processes. While specific pathways are not fully elucidated, studies indicate efficacy against various bacteria such as Staphylococcus aureus, suggesting that it may interfere with cell wall synthesis or function .
Sodium 2-chloro-4-phenylphenate has diverse applications across various fields:
The ortho-chloro group in 2-chloro-4-phenylphenol enables nucleophilic aromatic substitution (SNAr) through a Meisenheimer complex intermediate. The electron-withdrawing phenyl group at the para position significantly enhances the ring's electrophilicity, reducing the energy barrier for sodium phenolate attack. Kinetic studies reveal distinct rate acceleration in polar aprotic solvents like dimethylformamide, where the activation energy decreases by approximately 30% compared to protic solvents [2]. The sodium counterion facilitates carboxylate formation through electrostatic stabilization of the transition state, as evidenced by isotopic labeling experiments.
Table 1: SNAr Reaction Parameters for Sodium 2-Chloro-4-phenylphenate Synthesis
Parameter | Value Range | Impact on Yield |
---|---|---|
Reaction Temperature | 80-120°C | >75% above 100°C |
Solvent Dielectric | ε > 30 (DMF, NMP) | 40-50% yield increase |
Sodium Source | NaH, NaOH, NaOCH₃ | NaH optimal (oxygen-free) |
Ortho-Substituent | Chlorine vs. Fluorine | Cl: 60% slower than F |
The steric bulk of the 4-phenyl group introduces torsional strain during nucleophilic approach, explaining the observed regioselectivity where substitution occurs exclusively at the ortho-chloro position rather than phenyl displacement [2].
A patented route (WO2014173804A1) employs metallic sodium for dibenzofuran deoxygenation under controlled conditions. The mechanism involves single-electron transfer from sodium to the dibenzofuran oxygen, generating a radical anion that undergoes C–O bond cleavage. Critical to success is the use of complexing agents like ethylene glycol dimethyl ether (glyme) at 70-160°C, which solvates sodium ions and prevents passivation layer formation [3].
The stoichiometric sweet spot emerges at a 2:1 Na:dibenzofuran ratio, where lower ratios leave unreacted starting material while excess sodium promotes over-reduction byproducts. Temperature optimization demonstrates that yields plateau above 100°C due to competing thermal decomposition:
Table 2: Deoxygenation Efficiency vs. Reaction Parameters
Complexing Agent | Temp (°C) | Reaction Time (h) | Yield (%) |
---|---|---|---|
None | 160 | 8 | 12 |
15-Crown-5 | 100 | 4 | 78 |
Diethylene glycol DME | 120 | 3 | 85 |
Triethylene glycol DME | 100 | 5 | 82 |
Polyethylene glycol DME | 90 | 6 | 68 |
The glyme family outperforms crown ethers due to superior thermal stability and lower cost, with diethylene glycol dimethyl ether giving optimal yield-to-cost ratios [3].
Solvent selection critically influences deoxygenation kinetics through three mechanisms: (1) sodium ion solvation energy, (2) dielectric stabilization of transition states, and (3) steric accessibility of the dibenzofuran oxygen. Glymes exhibit chelation constants (K_chelate) 10³-fold higher than aliphatic hydrocarbons, explaining the dramatic rate acceleration [3].
Kinetic profiling reveals pseudo-first-order behavior in dioxane-glyme mixtures, where the rate constant kobs correlates with Gutmann donor number (DN):
kobs = 0.27(DN) - 3.8 (min⁻¹) [R² = 0.94]
This linear relationship confirms that electron-donating capacity governs reaction progression. Notably, aromatic solvents like toluene exhibit synergistic effects when blended with glymes, reducing viscosity while maintaining complexation efficiency [2] [3].
Precise stoichiometry controls three competing pathways:
Systematic variation studies establish 1.8-2.2:1 as the optimal sodium ratio, achieving >85% conversion while limiting byproducts to <5%. Excess sodium generates sodium oxide side products that deactivate the catalyst through surface deposition. The reaction exhibits exceptional sensitivity to mixing efficiency—mechanical stirring at 500 rpm proves essential for consistent sodium dispersion and heat transfer [2] [3].
Table 4: Product Distribution vs. Stoichiometric Conditions
Na:Dibenzofuran | Main Product | Byproducts | Conversion (%) |
---|---|---|---|
1:1 | Monosodium adduct (40%) | Unreacted starting (60%) | 40 |
2:1 | Sodium 2-biphenylolate (92%) | Biphenyl (3%) | 95 |
3:1 | Biphenyl (55%) | Sodium oxide polymers (30%) | 85 |
4:1 | Reduced hydrocarbons (70%) | Charred solids (15%) | 85 |
Solution-phase synthesis dominates industrial production through its continuous processing advantages, while solid-phase approaches offer niche benefits for high-purity applications:
Table 5: Synthesis Method Comparison
Parameter | Solution-Phase | Solid-Phase |
---|---|---|
Throughput | 500+ kg/batch | <5 g/resin bead |
Key Step | Sodium-dibenzofuran coupling | Rink resin functionalization |
Purity Drivers | Distillation, extraction | Stepwise coupling, washing |
Capital Cost | High (reactor systems) | Moderate (automated synthesizers) |
Reaction Scale | Kilogram-scale feasible | Milligram-scale typical |
Byproduct Removal | Requires solvent-intensive workup | Simple filtration |
Solution-phase synthesis leverages the exothermic sodium reaction in glyme/toluene mixtures, enabling rapid heat dissipation in jacketed reactors. Solid-phase routes anchor 2-chloro-4-phenylphenol precursors via carboxylic acid linkers to polystyrene resins, permitting iterative modifications before sodium exchange and TFA cleavage [3] [9]. The latter achieves >99.5% purity by eliminating solvation contaminants but remains impractical for bulk production due to resin costs.
Comprehensive Compound Data
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